(2Z)-2-[(2-bromophenyl)methylidene]-4-hydroxy-6-methyl-2,3-dihydro-1-benzofuran-3-one
Overview
Description
(2Z)-2-[(2-bromophenyl)methylidene]-4-hydroxy-6-methyl-2,3-dihydro-1-benzofuran-3-one is an organic compound with a complex structure that includes a bromophenyl group, a hydroxy group, and a benzofuranone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(2-bromophenyl)methylidene]-4-hydroxy-6-methyl-2,3-dihydro-1-benzofuran-3-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromobenzaldehyde and 4-hydroxy-6-methyl-2,3-dihydro-1-benzofuran-3-one.
Condensation Reaction: The key step in the synthesis is a condensation reaction between 2-bromobenzaldehyde and 4-hydroxy-6-methyl-2,3-dihydro-1-benzofuran-3-one. This reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as ethanol or methanol.
Reaction Conditions: The reaction mixture is typically heated under reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(2-bromophenyl)methylidene]-4-hydroxy-6-methyl-2,3-dihydro-1-benzofuran-3-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The bromophenyl group can be reduced to form a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include nucleophiles such as sodium azide (NaN3) and sodium methoxide (NaOCH3).
Major Products
Oxidation: The major products of oxidation reactions are ketones or aldehydes.
Reduction: The major product of reduction reactions is the phenyl derivative.
Substitution: The major products of substitution reactions are the corresponding substituted derivatives.
Scientific Research Applications
(2Z)-2-[(2-bromophenyl)methylidene]-4-hydroxy-6-methyl-2,3-dihydro-1-benzofuran-3-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-2-[(2-bromophenyl)methylidene]-4-hydroxy-6-methyl-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be due to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-[(2-chlorophenyl)methylidene]-4-hydroxy-6-methyl-2,3-dihydro-1-benzofuran-3-one
- (2Z)-2-[(2-fluorophenyl)methylidene]-4-hydroxy-6-methyl-2,3-dihydro-1-benzofuran-3-one
- (2Z)-2-[(2-iodophenyl)methylidene]-4-hydroxy-6-methyl-2,3-dihydro-1-benzofuran-3-one
Uniqueness
The uniqueness of (2Z)-2-[(2-bromophenyl)methylidene]-4-hydroxy-6-methyl-2,3-dihydro-1-benzofuran-3-one lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its analogs with different halogen substitutions, the bromine atom may confer distinct electronic and steric properties, leading to unique chemical and biological behaviors.
Properties
IUPAC Name |
(2Z)-2-[(2-bromophenyl)methylidene]-4-hydroxy-6-methyl-1-benzofuran-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrO3/c1-9-6-12(18)15-13(7-9)20-14(16(15)19)8-10-4-2-3-5-11(10)17/h2-8,18H,1H3/b14-8- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXMATBMIGWVIO-ZSOIEALJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC(=CC3=CC=CC=C3Br)C2=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C2C(=C1)O/C(=C\C3=CC=CC=C3Br)/C2=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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